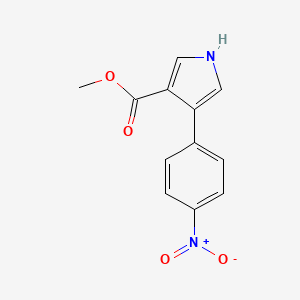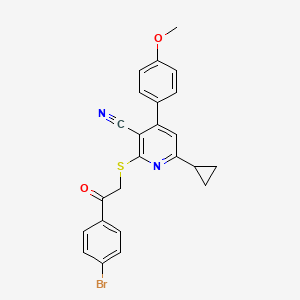![molecular formula C18H17N5O4S2 B2938090 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1021112-26-4](/img/structure/B2938090.png)
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis of similar compounds often involves the reaction of substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .Aplicaciones Científicas De Investigación
Anticancer Activity
The triazolopyridazine core is known for its potential anticancer properties. The ability to interact with various enzymes and receptors makes it a candidate for targeted cancer therapies. It can be designed to inhibit specific pathways that are overactive in cancer cells, potentially leading to the development of new anticancer drugs .
Antimicrobial and Antifungal Agents
Compounds with a triazole ring have been shown to possess strong antimicrobial and antifungal activities. This compound could be synthesized and tested against a range of pathogenic bacteria and fungi, contributing to the development of new treatments for infectious diseases .
Antiviral Applications
The structural complexity of this compound, particularly the presence of the triazole moiety, may allow it to act against viral infections. By inhibiting viral replication or binding to viral proteins, it could serve as a lead compound for the synthesis of new antiviral medications .
Anti-inflammatory and Analgesic Uses
Triazole derivatives are known to exhibit anti-inflammatory and analgesic effects. This compound could be investigated for its efficacy in reducing inflammation and pain, which could be beneficial in conditions like arthritis or neuropathic pain .
Antidepressant and Anxiolytic Effects
The triazolopyridazine and thiophene components may interact with central nervous system receptors, offering potential applications as antidepressants or anxiolytics. Research could focus on its ability to modulate neurotransmitter systems involved in mood and anxiety disorders .
Antidiabetic Activity
The compound’s interaction with biological systems suggests that it could influence metabolic pathways. It might be studied for its potential to act as an antidiabetic agent, possibly by affecting insulin signaling or glucose metabolism .
Enzyme Inhibition
Due to the versatile binding capability of the triazole ring, this compound could be a potent inhibitor of various enzymes. It could be used in the study of enzyme kinetics and as a tool in the development of enzyme inhibitors for therapeutic use .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential ADME properties of this compound.
Result of Action
Given the diverse pharmacological activities of compounds with similar structures, it is likely that this compound may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S2/c1-26-14-6-4-13(5-7-14)18-21-20-15-8-9-16(22-23(15)18)27-11-10-19-29(24,25)17-3-2-12-28-17/h2-9,12,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJHKLBIVPWEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)

![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2938011.png)
![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide](/img/structure/B2938013.png)



![1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2938021.png)
![(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2938024.png)
![6-chloro-2-methyl-N-[4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B2938025.png)
